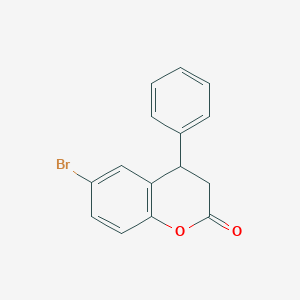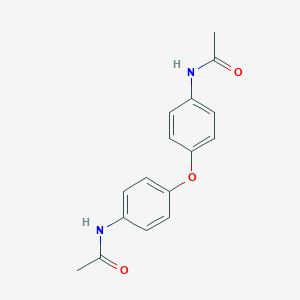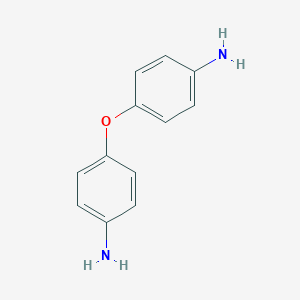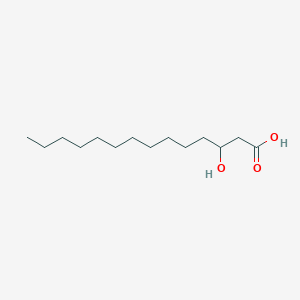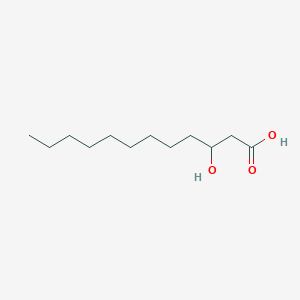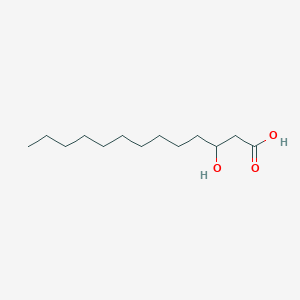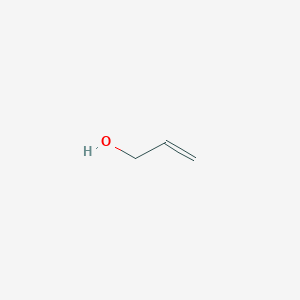![molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1](/img/structure/B41540.png)
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is a chemical compound of interest in organic chemistry due to its potential applications in various synthesis processes. However, specific studies on this compound are limited.
Synthesis Analysis
- The synthesis of related compounds involves lipase-catalyzed enantiomer separation techniques, as demonstrated in the synthesis of 3-hydroxy-4-(tosyloxy)butanenitrile, which is a process involving various lipases in different solvents (Kamal, Khanna, & Krishnaji, 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds like 1,4-bis(trimethylsilyl)-1,3-butadiyne shows significant flexibility in the linear fragment, indicating possible similar structural dynamics in “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg, Khaikin, Grikina, Liebman, & Hulce, 2001).
Chemical Reactions and Properties
- Compounds like 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which may share structural similarities, are used in diverse cyclizations, suggesting that “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could undergo similar reactions (Wolf, Adeel, Reim, Villinger, Fischer, & Langer, 2009).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like the electron diffraction study of 1,4-bis(trimethylsilyl)-1,3-butadiyne, indicating that similar methods could be applied to understand the physical characteristics of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” (Trætteberg et al., 2001).
Chemical Properties Analysis
- The reactivity and chemical properties of “(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” could be similar to those of compounds like 4-alkyl- and 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, which have been synthesized and analyzed for their chemical behavior (Nguyen, Bellur, Appel, & Langer, 2006).
Applications De Recherche Scientifique
Enantiomer Separation and Synthesis
The enzymatic resolution of racemic compounds related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile" has been utilized for synthesizing optically pure substances. For instance, Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile led to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing its utility in producing bioactive compounds with high enantiomeric purity (Kamal, Khanna, & Krishnaji, 2007).
Dielectric Material Synthesis
Trimethylsilane derivatives, closely related to "(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile", have been applied in the deposition of dielectric thin films using standard PECVD systems. This includes the production of low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides, indicating their importance in improving circuit performance in electronic devices (Loboda, 1999).
Safety And Hazards
“(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3S)-4-chloro-3-trimethylsilyloxybutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O[C@@H](CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

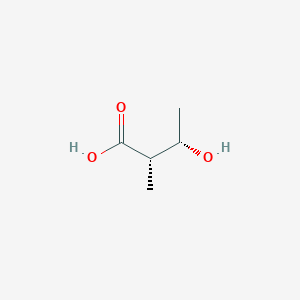
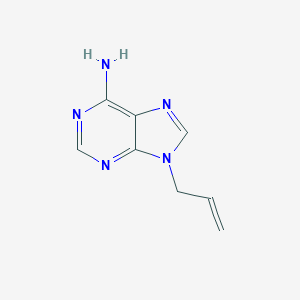
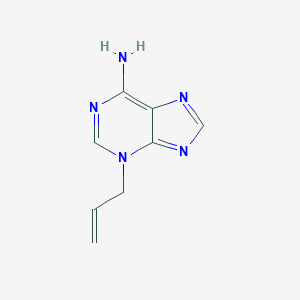
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
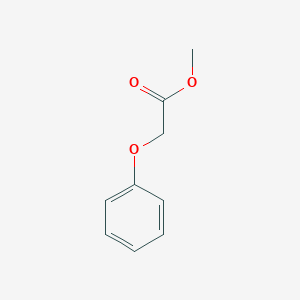
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
